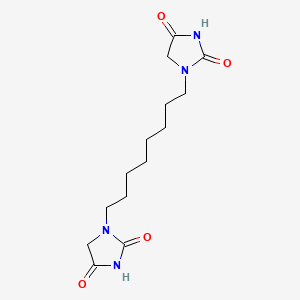
5-(Dimethoxymethyl)-1-(4-methylpentyl)cyclohexene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Diméthoxyméthyl)-1-(4-méthylpentyl)cyclohexène: est un composé organique caractérisé par un cycle cyclohexène substitué par un groupe diméthoxyméthyl et un groupe 4-méthylpentyl
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles: La synthèse du 5-(Diméthoxyméthyl)-1-(4-méthylpentyl)cyclohexène implique généralement les étapes suivantes:
Matières premières: La synthèse commence par le cyclohexène, qui subit une série de réactions pour introduire les groupes diméthoxyméthyl et 4-méthylpentyl.
Conditions réactionnelles: Les réactions sont effectuées dans des conditions contrôlées, souvent impliquant des catalyseurs et des réglages spécifiques de température et de pression pour garantir que le produit souhaité est obtenu avec un rendement et une pureté élevés.
Méthodes de production industrielle: Dans un environnement industriel, la production de 5-(Diméthoxyméthyl)-1-(4-méthylpentyl)cyclohexène peut impliquer des réacteurs à grande échelle et des procédés à écoulement continu pour optimiser l'efficacité et la rentabilité. L'utilisation de techniques de purification avancées, telles que la distillation et la chromatographie, garantit que le produit final répond aux spécifications requises.
Analyse Des Réactions Chimiques
Types de réactions:
Oxydation: Le composé peut subir des réactions d'oxydation, conduisant à la formation de divers dérivés oxydés.
Réduction: Les réactions de réduction peuvent convertir le composé en analogues plus saturés.
Substitution: Les groupes diméthoxyméthyl et 4-méthylpentyl peuvent être substitués par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants:
Oxydation: Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction: Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le gaz hydrogène en présence d'un catalyseur sont souvent utilisés.
Substitution: Des réactifs comme les halogènes, les acides et les bases peuvent faciliter les réactions de substitution.
Principaux produits:
Produits d'oxydation: Diverses cétones et aldéhydes.
Produits de réduction: Hydrocarbures plus saturés.
Produits de substitution: Composés avec des groupes fonctionnels différents remplaçant les substituants originaux.
4. Applications de la recherche scientifique
Chimie:
Synthèse de molécules complexes: Le composé sert d'intermédiaire dans la synthèse de molécules organiques plus complexes.
Catalyse: Il peut être utilisé comme ligand dans des réactions catalytiques, améliorant l'efficacité de certains procédés.
Biologie:
Études biochimiques: Les dérivés du composé sont utilisés dans des dosages biochimiques pour étudier les activités enzymatiques et les voies métaboliques.
Médecine:
Développement de médicaments:
Industrie:
Science des matériaux: Utilisé dans la production de matériaux avancés avec des propriétés spécifiques.
5. Mécanisme d'action
Le mécanisme par lequel le 5-(Diméthoxyméthyl)-1-(4-méthylpentyl)cyclohexène exerce ses effets implique des interactions avec des cibles moléculaires spécifiques. Ces interactions peuvent influencer diverses voies biochimiques, conduisant aux effets observés. La structure du composé lui permet de se lier à certaines enzymes ou à certains récepteurs, modulant leur activité et entraînant des résultats biologiques spécifiques.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency of certain processes.
Biology:
Biochemical Studies: The compound’s derivatives are used in biochemical assays to study enzyme activities and metabolic pathways.
Medicine:
Drug Development:
Industry:
Material Science: Used in the production of advanced materials with specific properties.
Mécanisme D'action
The mechanism by which 5-(Dimethoxymethyl)-1-(4-methylpentyl)cyclohexene exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and resulting in specific biological outcomes.
Comparaison Avec Des Composés Similaires
Composés similaires:
- 5-(Méthoxyméthyl)-1-(4-méthylpentyl)cyclohexène
- 5-(Diméthoxyméthyl)-1-(3-méthylpentyl)cyclohexène
- 5-(Diméthoxyméthyl)-1-(4-éthylpentyl)cyclohexène
Comparaison:
- Différences structurelles: La présence de différents substituants sur le cycle cyclohexène distingue ces composés les uns des autres.
- Réactivité: Les variations dans les substituants peuvent entraîner des différences de réactivité et des types de réactions qu'ils subissent.
- Applications: Chaque composé peut avoir des applications uniques en fonction de ses caractéristiques structurelles spécifiques et de sa réactivité.
Propriétés
Numéro CAS |
83803-53-6 |
|---|---|
Formule moléculaire |
C15H28O2 |
Poids moléculaire |
240.38 g/mol |
Nom IUPAC |
5-(dimethoxymethyl)-1-(4-methylpentyl)cyclohexene |
InChI |
InChI=1S/C15H28O2/c1-12(2)7-5-8-13-9-6-10-14(11-13)15(16-3)17-4/h9,12,14-15H,5-8,10-11H2,1-4H3 |
Clé InChI |
UOVNYMFTJCAJIT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCC1=CCCC(C1)C(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


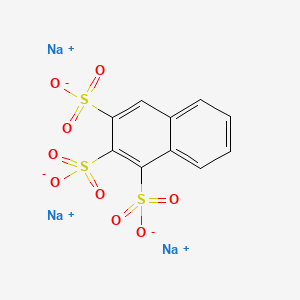
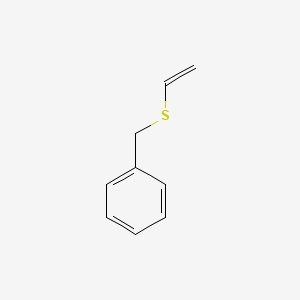
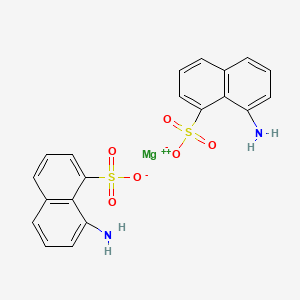
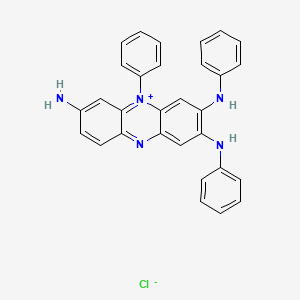
![2-Methoxy-4-[(methylimino)methyl]phenol](/img/structure/B12666060.png)




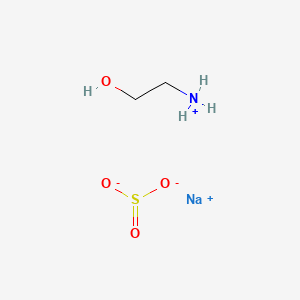
![4-[(4-Aminophenyl)methyl]-2,6-diethylaniline](/img/structure/B12666125.png)


